molecular formula C20H30ClN3O2S B2473556 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1215557-05-3

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Cat. No.: B2473556
CAS No.: 1215557-05-3
M. Wt: 411.99
InChI Key: CBBFIDFUIXBRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the morpholinopropyl group: Nucleophilic substitution reactions involving morpholine and a suitable propyl halide.

    Formation of the butyramide moiety: Amidation reactions using butyric acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the ethyl group.

    Reduction: Reduction reactions could target the amide or morpholine moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their diverse biological activities.

    Morpholine-containing compounds: Often used in medicinal chemistry for their pharmacokinetic properties.

    Butyramide derivatives: Studied for their potential therapeutic effects.

Uniqueness

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and specialized databases is recommended

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S.ClH/c1-3-6-19(24)23(10-5-9-22-11-13-25-14-12-22)20-21-17-8-7-16(4-2)15-18(17)26-20;/h7-8,15H,3-6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBFIDFUIXBRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.